molecular formula C17H17NO B5712515 5-(benzyloxy)-1,2-dimethyl-1H-indole

5-(benzyloxy)-1,2-dimethyl-1H-indole

Cat. No. B5712515
M. Wt: 251.32 g/mol
InChI Key: MTZLTVBNJSUIAE-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-1,2-dimethyl-1H-indole, also known as BDMII, is a chemical compound that belongs to the indole class of organic compounds. It has gained attention in recent years due to its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.

Scientific Research Applications

5-(benzyloxy)-1,2-dimethyl-1H-indole has been found to have potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to have an affinity for the serotonin 5-HT2A receptor, which is a target for many psychoactive drugs. 5-(benzyloxy)-1,2-dimethyl-1H-indole can be used as a tool to study the function of this receptor and its role in various physiological and pathological processes.

Mechanism of Action

5-(benzyloxy)-1,2-dimethyl-1H-indole acts as a partial agonist at the serotonin 5-HT2A receptor, which means that it activates the receptor but not to the same extent as a full agonist. The exact mechanism of action of 5-(benzyloxy)-1,2-dimethyl-1H-indole is not fully understood, but it is believed to modulate the activity of the receptor in a complex manner.
Biochemical and Physiological Effects:
5-(benzyloxy)-1,2-dimethyl-1H-indole has been shown to have a variety of biochemical and physiological effects. It has been found to increase the release of dopamine and norepinephrine in the brain, which may contribute to its psychoactive effects. 5-(benzyloxy)-1,2-dimethyl-1H-indole has also been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(benzyloxy)-1,2-dimethyl-1H-indole in laboratory experiments is its high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the function of this receptor. However, one limitation is that 5-(benzyloxy)-1,2-dimethyl-1H-indole is not selective for this receptor and also binds to other serotonin receptors, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 5-(benzyloxy)-1,2-dimethyl-1H-indole. One area of interest is the development of more selective compounds that target the serotonin 5-HT2A receptor. Another area of interest is the investigation of the role of this receptor in various physiological and pathological processes, such as mood disorders and addiction. Additionally, the potential therapeutic applications of 5-(benzyloxy)-1,2-dimethyl-1H-indole and related compounds should be explored further.

Synthesis Methods

The synthesis of 5-(benzyloxy)-1,2-dimethyl-1H-indole involves the reaction of 5-hydroxy-1,2-dimethyl-1H-indole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent such as dimethylformamide. The resulting product is then purified by column chromatography to obtain pure 5-(benzyloxy)-1,2-dimethyl-1H-indole.

properties

IUPAC Name

1,2-dimethyl-5-phenylmethoxyindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c1-13-10-15-11-16(8-9-17(15)18(13)2)19-12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZLTVBNJSUIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196245
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(benzyloxy)-1,2-dimethyl-1H-indole

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